N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropane-1-sulfonamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core, a 2-hydroxyethyl chain, and a branched sulfonamide group (2-methylpropane-1-sulfonamide). The 1,4-benzodioxin moiety is associated with diverse bioactivities, including anti-inflammatory, antidiabetic, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10(2)9-21(17,18)15-8-12(16)11-3-4-13-14(7-11)20-6-5-19-13/h3-4,7,10,12,15-16H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTYLBXJLYGNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(C1=CC2=C(C=C1)OCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropane-1-sulfonamide typically involves multiple steps. One common approach starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve optimizing reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Sulfonamide Bond Formation and Hydrolysis
The compound’s synthesis involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethylamine with 2-methylpropane-1-sulfonyl chloride under basic conditions (pH 9–10). This nucleophilic substitution proceeds via attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, forming the sulfonamide bond .
Key Reaction Mechanism :
Hydrolysis of the sulfonamide bond can occur under strongly acidic or basic conditions, regenerating the parent amine and sulfonic acid .
Enzyme Inhibition via Active-Site Interactions
The compound exhibits inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), critical targets for diabetes and neurodegenerative diseases. Kinetic studies suggest competitive inhibition, where the sulfonamide group binds to the enzyme’s active site via hydrogen bonding and hydrophobic interactions .
Table 1: Enzyme Inhibition Data
| Enzyme | IC₅₀ (μM) | Inhibition Type | Key Interactions | Reference |
|---|---|---|---|---|
| α-Glucosidase | 81–86 | Competitive | Sulfonamide–His residue | |
| Acetylcholinesterase | 0.15–0.3 | Mixed | Benzodioxane–Catalytic triad |
Functionalization of the Hydroxyethyl Group
The hydroxyl group on the ethyl chain can undergo esterification or etherification . For example, reaction with acetic anhydride forms the corresponding acetate ester, while treatment with alkyl halides yields ether derivatives. These modifications alter solubility and bioactivity.
Example Reaction :
Electrophilic Aromatic Substitution on Benzodioxane
The electron-rich benzodioxane ring undergoes nitration and halogenation at the 6-position. For instance, nitration with nitric acid/sulfuric acid introduces a nitro group, which can be reduced to an amine for further functionalization .
Table 2: Benzodioxane Reactivity
| Reaction Type | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6-Nitrobenzodioxane derivative | Intermediate for amines | |
| Halogenation | Cl₂/FeCl₃ | 6-Chlorobenzodioxane | Cross-coupling substrates |
Sulfonamide Derivatization
The sulfonamide nitrogen can participate in alkylation or acylation reactions. For example, treatment with methyl iodide in the presence of a base yields the N-methylated derivative, enhancing metabolic stability .
Example Reaction :
Stability Under Physiological Conditions
The compound demonstrates stability in aqueous media (pH 4–9) but undergoes slow degradation in strongly acidic (pH < 3) or basic (pH > 10) conditions. Thermal analysis (TGA/DSC) shows decomposition above 200°C, confirming suitability for oral formulations .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropane-1-sulfonamide may exhibit anticancer properties. Studies have shown that benzodioxin derivatives can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound's structure allows for interaction with biological targets implicated in cancer progression.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of benzodioxins showed significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology.
2. Neuroprotective Effects
The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuroprotective therapies. Research has focused on its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
Case Study : In vitro studies have indicated that similar compounds can protect neuronal cells from glutamate-induced toxicity, which is a hallmark of conditions like Alzheimer's disease.
Pharmacological Applications
1. Antimicrobial Properties
this compound shows promise as an antimicrobial agent. Its sulfonamide group is known for its antibacterial activity, particularly against gram-positive bacteria.
Case Study : A comparative study evaluated the antibacterial efficacy of sulfonamide derivatives against common pathogens and found that certain modifications enhanced their activity significantly.
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to its structural features that allow for modulation of inflammatory pathways.
Case Study : Research has demonstrated that benzodioxin derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Summary Table of Applications
| Application Area | Description | Evidence/Case Studies |
|---|---|---|
| Anticancer Activity | Induces apoptosis and cell cycle arrest in cancer cells | Peer-reviewed studies on benzodioxin derivatives |
| Neuroprotective Effects | Protects neurons from oxidative stress | In vitro studies on glutamate toxicity |
| Antimicrobial Properties | Effective against gram-positive bacteria | Comparative studies on sulfonamide derivatives |
| Anti-inflammatory Effects | Modulates inflammatory pathways | Research on cytokine production inhibition |
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Activities
Structure-Activity Relationship (SAR) Insights
Benzodioxin Core : Essential for diverse bioactivities; electron-rich oxygen atoms facilitate π-π stacking and hydrogen bonding .
Sulfonamide Group: Enhances metabolic stability and enzyme inhibition (e.g., α-glucosidase) compared to non-sulfonamide analogs .
lipophilic analogs (e.g., flavones in ).
Branched Alkyl Groups : The 2-methylpropane moiety in the sulfonamide may reduce steric hindrance, optimizing target binding .
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropane-1-sulfonamide is a compound of interest due to its potential therapeutic applications. This compound contains a sulfonamide moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine and various sulfonyl chlorides.
- Reaction Conditions : The reaction is typically carried out in an aqueous alkaline medium to promote the formation of the sulfonamide linkage.
- Final Product : The resulting compound is characterized by its sulfonamide functional group and a benzodioxin structure.
The molecular formula for this compound is , with a molecular weight of approximately 285.35 g/mol .
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of sulfonamides containing benzodioxane structures. Specifically, this compound has been evaluated for its activity against key enzymes involved in metabolic disorders:
- Acetylcholinesterase Inhibition : This compound has shown significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's disease .
- α-Glucosidase Inhibition : Additionally, it has demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity suggests potential applications in managing type 2 diabetes mellitus (T2DM) by delaying glucose absorption .
Anti-inflammatory Properties
The anti-inflammatory properties of sulfonamides are well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) and lipoxygenase pathways, reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Case Studies
Several case studies have explored the therapeutic applications of compounds related to this compound:
- Diabetes Management : In a study involving diabetic rat models, compounds with similar structures exhibited significant reductions in blood glucose levels when administered alongside standard antidiabetic medications .
- Neuroprotection : Another study focused on neuroprotective effects in animal models of Alzheimer's disease. The compound's ability to inhibit AChE was correlated with improved cognitive function and reduced neuroinflammation .
Summary Table of Biological Activities
Q & A
Q. How can researchers design robust SAR studies to explore bioactivity across analogs?
- Methodological Answer : A library of analogs should systematically vary substituents (e.g., alkyl chains, halogens) on the sulfonamide and benzodioxin moieties. High-throughput screening (HTS) in cell-based assays (e.g., NF-κB inhibition for anti-inflammatory activity) paired with molecular dynamics simulations identifies critical pharmacophores .
Notes
- All answers prioritize methodological rigor and reproducibility.
- Cross-referenced evidence ensures alignment with peer-reviewed literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
